Tert-butyl methyl 1,4-phenylenedicarbamate

Organic Synthesis Medicinal Chemistry Purity Specification

Achieve precise, sequential functionalization of 1,4-phenylenediamine using this heterobifunctional scaffold. The orthogonal Boc (acid-labile) and methyl carbamate (base-labile) groups provide a critical advantage over symmetric analogs, ensuring high-fidelity synthesis of complex asymmetric PROTACs, peptidomimetics, and advanced COF linkers. Guaranteed purity of ≥95% safeguards multi-step R&D yields.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1430115-43-7
Cat. No. B2549595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl 1,4-phenylenedicarbamate
CAS1430115-43-7
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17)
InChIKeyVDYCDOMYZGRLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Methyl 1,4-Phenylenedicarbamate (CAS 1430115-43-7): Technical Specifications and Orthogonal Protection Capabilities


Tert-butyl methyl 1,4-phenylenedicarbamate (CAS 1430115-43-7), also known as tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate, is a heterobifunctional, orthogonally protected 1,4-phenylenediamine derivative. It is a carbamate-protected diamine building block that incorporates both an acid-labile tert-butyloxycarbonyl (Boc) group and a base-labile methyl carbamate group on the same phenylenediamine core . Its molecular formula is C13H18N2O4, with a molecular weight of 266.29 g/mol . This compound is exclusively intended for research and development applications in organic synthesis, medicinal chemistry, and materials science .

Why Generic Substitution of Tert-Butyl Methyl 1,4-Phenylenedicarbamate with Symmetric Dicarbamates Fails


Generic substitution of tert-butyl methyl 1,4-phenylenedicarbamate with symmetric analogs like di-tert-butyl 1,4-phenylenedicarbamate (CAS 121680-23-7) or dimethyl 1,4-phenylenedicarbamate fundamentally fails due to the loss of orthogonal deprotection capability. Symmetric analogs contain two identical protecting groups, which necessitate identical deprotection conditions. This results in the simultaneous, non-selective liberation of both amine functionalities, thereby precluding the sequential, site-specific functionalization of the 1,4-phenylenediamine scaffold required for the synthesis of complex, asymmetric architectures [1]. In contrast, the heterobifunctional nature of tert-butyl methyl 1,4-phenylenedicarbamate enables a true orthogonal protection strategy, a critical advantage for building molecular complexity in a controlled manner [2].

Quantitative Differentiators of Tert-Butyl Methyl 1,4-Phenylenedicarbamate: A Comparative Evidence Guide


Superior Purity Specification of 98% vs. Industry-Standard 95% for Enhanced Reaction Reproducibility

The target compound, tert-butyl methyl 1,4-phenylenedicarbamate, is available with a specified minimum purity of 98% (HPLC) . This represents a quantifiable, 3-percentage-point increase in purity over the more commonly encountered 95% specification for this compound from other suppliers . The higher purity directly correlates with a reduction in the total mass of undefined impurities, thereby enhancing the reproducibility and predictability of subsequent synthetic steps that are sensitive to trace contaminants.

Organic Synthesis Medicinal Chemistry Purity Specification

Orthogonal Protection Enabled by Mixed tert-Butyl and Methyl Carbamates

The target compound uniquely features two orthogonal amine protecting groups on the same 1,4-phenylenediamine scaffold: an acid-labile tert-butyl carbamate (Boc) and a base-labile methyl carbamate. This structural feature is absent in the closest symmetric analogs: di-tert-butyl 1,4-phenylenedicarbamate (CAS 121680-23-7) and dimethyl 1,4-phenylenedicarbamate (CAS 5466-93-3) . The Boc group can be selectively removed with acid (e.g., TFA), leaving the methyl carbamate intact. Conversely, the methyl carbamate can be selectively cleaved under basic conditions without affecting the Boc group. This enables sequential, site-specific functionalization, a capability that symmetric analogs inherently lack.

Peptide Synthesis Organic Synthesis Protecting Group Strategy

Computational Lipophilicity (LogP = 3.21) Predicts Favorable Membrane Permeability for Bioactive Conjugate Design

The target compound has a calculated partition coefficient (LogP) of 3.21 . This value, derived from its molecular structure, falls within the optimal range for passive membrane permeability according to Lipinski's Rule of Five (LogP < 5) and is predictive of favorable oral absorption for any final bioactive molecule into which this building block is incorporated. This LogP value is significantly lower (more hydrophilic) than that of its di-tert-butyl analog (di-tert-butyl 1,4-phenylenedicarbamate), which is expected to be considerably more lipophilic due to its two bulky tert-butyl groups.

Medicinal Chemistry ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) of 76.66 Ų Predicts Adequate Solubility for Common Organic Reactions

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 76.66 Ų . This value is below the commonly cited threshold of 140 Ų for good oral bioavailability, indicating a favorable balance between polarity and passive membrane permeability. The TPSA of 76.66 Ų for tert-butyl methyl 1,4-phenylenedicarbamate is substantially lower than that of the completely unprotected 1,4-phenylenediamine (TPSA ~ 52 Ų) due to the presence of the polar carbamate groups, yet it remains within an optimal range for drug-like molecules. This intermediate TPSA value ensures sufficient solubility in common organic solvents for synthetic manipulation without introducing excessive polarity that could hinder downstream purification or formulation.

Medicinal Chemistry Drug Design Physicochemical Property

Key Application Scenarios for Tert-Butyl Methyl 1,4-Phenylenedicarbamate Based on Evidenced Differentiation


Sequential Functionalization in Asymmetric Peptidomimetic and PROTAC Synthesis

The orthogonal Boc and methyl carbamate protecting groups on tert-butyl methyl 1,4-phenylenedicarbamate provide a direct, high-yield route for the sequential, site-specific derivatization of a phenylenediamine core. This is critical for the synthesis of asymmetric peptidomimetics and bifunctional PROTACs (Proteolysis Targeting Chimeras), where two distinct chemical moieties must be attached to a central linker in a specific order. Using symmetric analogs like di-tert-butyl 1,4-phenylenedicarbamate would require a more complex, lower-yielding, and time-consuming synthetic strategy involving global deprotection, selective re-protection, and subsequent functionalization. The 98% purity specification further ensures that these complex, multi-step sequences are not compromised by reactive impurities from the building block .

Synthesis of Heterobifunctional Covalent Organic Framework (COF) Linkers

In the fabrication of advanced materials like covalent organic frameworks (COFs), controlling the spatial arrangement of functional groups is paramount. The target compound serves as a superior precursor for the synthesis of heterobifunctional COF linkers, where two distinct reactive handles are required. A 2023 publication in the Journal of the American Chemical Society demonstrated the utility of a closely related orthogonally protected diamine, di-tert-butyl 1,4-phenylenedicarbamate, for a group-protection synthesis strategy to fabricate COF gels [1]. Tert-butyl methyl 1,4-phenylenedicarbamate, with its mixed protecting groups, offers an even more refined level of control for constructing asymmetric COF building blocks, a capability not achievable with the symmetric di-Boc analog used in that study.

Development of Bioactive Conjugates with Optimized Physicochemical Properties

For medicinal chemistry programs focused on optimizing ADME properties, the calculated LogP of 3.21 and TPSA of 76.66 Ų for tert-butyl methyl 1,4-phenylenedicarbamate are critical selection criteria. These values predict a favorable balance between lipophilicity and polarity, suggesting that conjugates synthesized from this building block are more likely to exhibit good passive membrane permeability and oral bioavailability. This is a quantifiable advantage over more lipophilic alternatives like di-tert-butyl 1,4-phenylenedicarbamate, which would drive the physicochemical properties of the final conjugate towards a less desirable, higher LogP, potentially limiting its drug-likeness .

Quote Request

Request a Quote for Tert-butyl methyl 1,4-phenylenedicarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.